molecular formula C12H11ClN2 B1581940 4-Chloro-n1-phenylbenzene-1,2-diamine CAS No. 42837-74-1

4-Chloro-n1-phenylbenzene-1,2-diamine

Cat. No. B1581940
CAS RN: 42837-74-1
M. Wt: 218.68 g/mol
InChI Key: LKEGCXYQDMPMDD-UHFFFAOYSA-N
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Description

4-Chloro-n1-phenylbenzene-1,2-diamine is a chemical compound with the molecular formula C12H11ClN21. It has a molecular weight of 218.68 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-n1-phenylbenzene-1,2-diamine. However, it’s worth noting that similar compounds, such as N1-Phenylbenzene-1,2-diamine, can be synthesized from precursors like 2-Nitrodiphenylamine, N-Phenylhydroxy, Iodobenzene, o-Phenylenediamine, and 2-Iodoaniline2.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of 4-Chloro-n1-phenylbenzene-1,2-diamine. However, similar compounds like N1-Phenylbenzene-1,2-diamine have been studied2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Chloro-n1-phenylbenzene-1,2-diamine.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-n1-phenylbenzene-1,2-diamine are not fully detailed in the available resources.


Safety And Hazards

The safety and hazards of 4-Chloro-n1-phenylbenzene-1,2-diamine are not fully detailed in the available resources. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of research on 4-Chloro-n1-phenylbenzene-1,2-diamine are not clear from the available information.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-chloro-1-N-phenylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEGCXYQDMPMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295250
Record name 4-chloro-n1-phenylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-n1-phenylbenzene-1,2-diamine

CAS RN

42837-74-1
Record name NSC100753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100753
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n1-phenylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N1-phenylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Potassium carbonate (13 g) and sodium hydrosulphite (11.4 g) were added portionwise over 3 hour to a suspension of 4-chloro-2-nitrodiphenylamine (3.6 g) in 95% ethanol (100 ml) and water (100 ml). The mixture was stirred at 23° for 20 h. The reaction mixture was then acidified to pH=4 with conc. hydrochloric acid (20 ml); then 10% solution of sodium hydroxide (80 ml) was added until pH=10 and the solution extracted with ethyl acetate (2×150 ml). The combined organic extracts were washed with brine (2×150 ml), dried and concentrated in vacuo to give the crude compound as a yellow solid (7.8 g) which was purified by flash chromatography (eluting with CH-EA 90:10 then 70:30) to give the title compound as a yellow foam (2.37 g). T.l.c. CH-EA (1:1), Rf 0.66.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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